2,4-Pentadienoic acid, also known as penta-2,4-dienoic acid, is a diene with the molecular formula and a molecular weight of approximately 98.10 g/mol. It features a linear structure characterized by two double bonds located at the 2nd and 4th carbon atoms of the pentanoic acid chain. The compound is typically represented as CH₂=CH-CH=CH-COOH, indicating its carboxylic acid functional group at one end. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and biochemistry .
The synthesis of 2,4-pentadienoic acid can be achieved through several methods:
2,4-Pentadienoic acid has several applications across different fields:
Interaction studies of 2,4-pentadienoic acid focus on its reactivity with various agents and its effects on biological systems. Research has explored its interactions with transition metals and halogens, revealing insights into its reactivity patterns. Additionally, studies on its biological interactions may uncover potential therapeutic uses or metabolic pathways influenced by this compound.
Several compounds share structural similarities with 2,4-pentadienoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Buta-1,3-dienoic acid | CH₂=CH-CH=CH-COOH | Contains only one double bond; less reactive |
Penta-1,3-dienoic acid | CH₂=CH-CH=CH₂-COOH | Different positioning of double bonds; more stable |
Hexa-1,3-dienoic acid | CH₂=CH-CH=CH=CH₂COOH | Longer carbon chain; increased molecular weight |
The uniqueness of 2,4-pentadienoic acid lies in its specific arrangement of double bonds and carboxylic functional group. This configuration allows for distinct reactivity patterns not found in similar compounds. Its ability to participate in diverse
Irritant